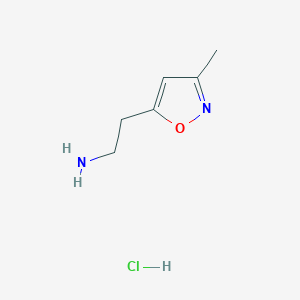

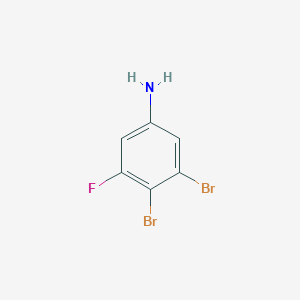

![molecular formula C18H25N3O5S B1448780 叔丁基 N-[(2S)-1-羟基-3-[1-(4-甲苯磺酰基咪唑-4-基)丙烷-2-基]氨基甲酸酯 CAS No. 1169760-85-3](/img/structure/B1448780.png)

叔丁基 N-[(2S)-1-羟基-3-[1-(4-甲苯磺酰基咪唑-4-基)丙烷-2-基]氨基甲酸酯

描述

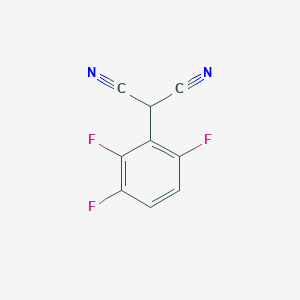

This compound is a carbamate derivative, which means it contains a functional group derived from carbamic acid (NH2COOH). The “tert-butyl” part refers to a tert-butyl group (C(CH3)3), which is a branched alkyl group. The “N-[(2S)-1-hydroxy-3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]propan-2-yl]” part indicates the presence of a chiral center at the 2nd carbon atom in the propan-2-yl group .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine with a tert-butyl carbamate . The exact method would depend on the specific starting materials and reaction conditions.Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the chiral center .Chemical Reactions Analysis

As a carbamate derivative, this compound could undergo various chemical reactions. For example, it could be hydrolyzed to produce an amine and a carbamic acid. It could also participate in reactions with other functional groups present in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would be affected by the strength of the intermolecular forces .科学研究应用

氢键相互作用:Das 等人(2016 年)的一项研究探讨了氨基甲酸酯衍生物,重点介绍了氢键和分子对称性如何影响此类化合物的晶体结构。

有机合成应用:Guinchard 等人(2005 年)将叔丁基(苯磺酰基)烷基-N-羟基氨基甲酸酯描述为 N-(Boc)-保护的亚硝酮,表明它们在有机合成中作为构建模块的用途。

铑催化的反应:在 Storgaard 和 Ellman(2009 年)的研究中,讨论了叔丁基苯磺酰基(噻吩-2-基)甲基氨基甲酸酯在铑催化的对映选择性加成反应中的作用。

不对称曼尼希反应:Yang 等人(2009 年)对通过不对称曼尼希反应合成叔丁基氨基甲酸酯进行了研究,重点介绍了它们的合成和潜在应用。

化学转化:Pak 和 Hesse(1998 年)的一项研究重点关注五 N 保护的热五胺的脱保护和酰化,说明了氨基甲酸酯衍生物在化学转化中的多功能性。

抗菌剂:Doraswamy 和 Ramana(2013 年)的研究涉及使用叔丁基氨基甲酸酯合成和表征取代苯基氮杂环丁烷作为潜在抗菌剂。

生物活性化合物合成:Zhao 等人(2017 年)的一项研究探讨了叔丁基氨基甲酸酯作为生物活性化合物中间体的合成。

抗心律失常和降压活性:Chalina 等人(1998 年)研究了苯基 N-取代氨基甲酸酯的合成,以获得潜在的抗心律失常和降压特性。

抗分枝杆菌活性:Moreth 等人(2014 年)的一项研究探讨了叔丁基 N-氨基甲酸酯的合成,以获得潜在的抗分枝杆菌活性。

NMR 表征:Aouine 等人(2016 年)专注于使用 2D 异核 NMR 实验表征叔丁基氨基甲酸酯的结构。

作用机制

Target of Action

Tert-butyl N-[(2S)-1-hydroxy-3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]propan-2-yl]carbamate, also known as boc-Histidinol(tos), primarily targets the enzyme Histidinol dehydrogenase . This enzyme is crucial in the biosynthesis of L-histidine, catalyzing the last two steps: sequential NAD-dependent oxidations of L-histidinol to L-histidinaldehyde and then to L-histidine .

Mode of Action

The compound interacts with its target, Histidinol dehydrogenase, by binding to the enzyme’s active site. This interaction facilitates the conversion of L-histidinol to L-histidine, a critical amino acid in protein synthesis . The presence of one Zn2+ cation per monomer is required for the enzyme’s function .

Biochemical Pathways

The compound plays a significant role in the histidine biosynthesis pathway, an ancient and well-characterized anabolic pathway found in bacteria, fungi, and plants . The pathway consists of several steps, with the last two being catalyzed by Histidinol dehydrogenase, the target of boc-Histidinol(tos) . The downstream effects include the production of histidine, which is essential for protein synthesis and metal-binding ligand .

Pharmacokinetics

Metabolism could alter the compound’s structure and function, while excretion would determine the duration of its presence in the body .

Result of Action

The primary molecular effect of boc-Histidinol(tos) is the facilitation of the conversion of L-histidinol to L-histidine via the enzyme Histidinol dehydrogenase . This results in the production of histidine, a critical amino acid involved in protein synthesis and as a metal-binding ligand . On a cellular level, this contributes to various biological processes, including cell growth and repair.

Action Environment

The action, efficacy, and stability of boc-Histidinol(tos) can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and reactivity . Additionally, the presence of other substances, such as bases or nucleophiles, can influence the compound’s reactivity . Furthermore, the compound’s efficacy could be affected by the presence of other molecules that compete for binding to the same target enzyme .

安全和危害

属性

IUPAC Name |

tert-butyl N-[(2S)-1-hydroxy-3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]propan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O5S/c1-13-5-7-16(8-6-13)27(24,25)21-10-14(19-12-21)9-15(11-22)20-17(23)26-18(2,3)4/h5-8,10,12,15,22H,9,11H2,1-4H3,(H,20,23)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEWHAXIIURXGRI-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)CC(CO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)C[C@@H](CO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

boc-Histidinol(tos) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

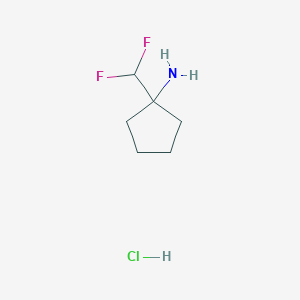

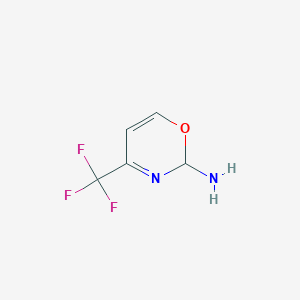

![[2,5-Difluoro-4-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1448697.png)

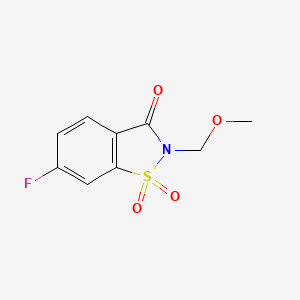

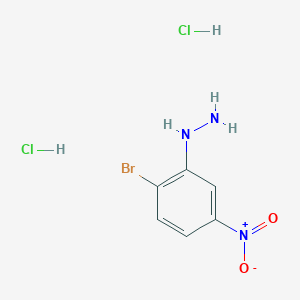

![1-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B1448703.png)

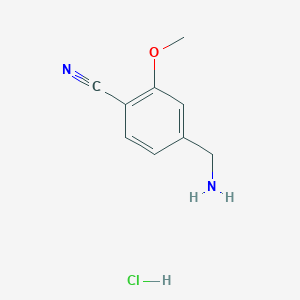

![1-[(Tert-butoxy)carbonyl]-2-(propan-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B1448714.png)